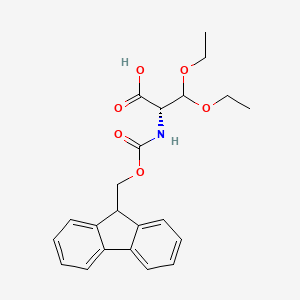

2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine

Description

Significance of Non-Canonical Amino Acids (ncAAs) in Expanding Chemical Diversity

Non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids, are derivatives of the standard 20 amino acids. google.combldpharm.com Their integration into peptide chains or their use as standalone molecules is a powerful strategy for developing new pharmaceuticals, advanced materials, and biological probes. orgsyn.orgnih.gov The introduction of ncAAs allows for the modification of peptide and protein properties, such as enhanced stability, improved bioavailability, and novel biological activities. google.comnih.gov These amino acids can introduce a wide array of functional groups, including alkynes, azides, ketones, and various protecting groups, which are not present in the canonical set. google.com The synthesis of peptides and proteins incorporating ncAAs can be achieved through methods like solid-phase peptide synthesis (SPPS) or by expanding the genetic code in living organisms. google.comsigmaaldrich.com

The Role of Serine as a Scaffold for Side-Chain Modification in Peptide Chemistry

Serine, with its primary alcohol side chain, is a particularly versatile scaffold for chemical modification. echemi.comcreative-peptides.com The hydroxyl group can be a handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. smolecule.com For instance, the side chain of serine can be phosphorylated to mimic post-translational modifications, which are crucial for studying cellular signaling pathways. echemi.com It can also be glycosylated to create synthetic glycopolypeptides or modified with oligoethylene glycol units to enhance solubility. echemi.com Furthermore, the serine backbone can be manipulated to generate peptide thioesters, which are essential intermediates in native chemical ligation for the synthesis of larger proteins. nih.gov This adaptability makes serine and its derivatives highly valuable in constructing peptides with specific, pre-determined functions.

Overview of N-9-Fluorenylmethyloxycarbonyl (Fmoc) Protection in Amino Acid Derivatization

The N-9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). creative-peptides.commedchemexpress.com It serves as a temporary protecting group for the α-amino group of an amino acid. medchemexpress.combldpharm.com The key advantage of the Fmoc group is its lability under basic conditions, typically using a solution of piperidine (B6355638), while remaining stable to the acidic conditions often used to cleave side-chain protecting groups. smolecule.commedchemexpress.com This "orthogonal" protection strategy is fundamental to the stepwise assembly of peptides on a solid support. The Fmoc group can be introduced onto an amino acid by reacting it with reagents like Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). creative-peptides.com The progress of Fmoc removal can be conveniently monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene byproduct that is released. medchemexpress.com

Contextualization of 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine as a Key Building Block for Peptidic Scaffolds

This compound is a non-canonical amino acid derivative designed for use in advanced chemical synthesis. Its structure, as indicated by its synonym (2S)-3,3-diethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, features a serine backbone where the α-amino group is protected by Fmoc and the side-chain hydroxyl group is converted into a diethyl acetal (B89532). nih.gov This specific modification of the serine side chain renders it stable to a wide range of reaction conditions, preventing the unwanted side reactions that can occur with a free hydroxyl group.

While direct research literature on the specific applications of this compound is limited, its structure strongly suggests its utility as a building block in the synthesis of complex peptidic scaffolds. The acetal group is a robust protecting group for the aldehyde functionality that would be present on the serine side chain after oxidation. This protected aldehyde can be unmasked under specific acidic conditions, allowing for subsequent chemoselective ligations or modifications at a desired stage of a complex synthesis. Therefore, this compound is a valuable tool for synthetic chemists aiming to introduce a latent reactive handle into a peptide sequence, enabling the construction of sophisticated molecular architectures.

Compound Data

The following tables provide key information on the chemical compounds discussed in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-3,3-diethoxy-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]propanoic acid |

| CAS Number | 874817-18-2 |

| Molecular Formula | C22H25NO6 |

| Molecular Weight | 399.44 g/mol |

| Appearance | Not specified in literature |

| Solubility | Not specified in literature |

Data sourced from PubChem and chemical supplier catalogs. nih.gov Detailed experimental data is not widely available in published literature.

Structure

3D Structure

Properties

Molecular Formula |

C22H25NO6 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(2S)-3,3-diethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C22H25NO6/c1-3-27-21(28-4-2)19(20(24)25)23-22(26)29-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19,21H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t19-/m1/s1 |

InChI Key |

BULDDHWREGWYKA-LJQANCHMSA-N |

Isomeric SMILES |

CCOC([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |

Canonical SMILES |

CCOC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC |

Origin of Product |

United States |

Synthetic Methodologies for O Alkylated Serine Derivatives, with Specific Relevance to 2 S 3 Ethoxy O Ethyl N Fmoc Serine

Stereoselective Synthesis of Serine Analogues and O-Alkylated Serine

Achieving the correct stereochemistry at the α-carbon is paramount in the synthesis of amino acid derivatives. Several advanced methodologies have been developed to control the three-dimensional arrangement of atoms, ensuring the biological activity of the final product.

Enzymatic Desymmetrization Approaches in Serine Derivative Synthesis

Biocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.govnih.gov Enzymes, with their inherent chirality, can catalyze reactions with high stereoselectivity. One notable strategy is the desymmetrization of prochiral substrates. acs.org For instance, lipases, which naturally acylate hydroxyl groups, can be used for the regio- and chemoselective O-acylation of substrates in organic solvents, allowing for reactions that are not feasible in aqueous environments. nih.gov This enzymatic approach can be applied to the synthesis of chiral building blocks that are precursors to O-alkylated serine derivatives. While not a direct O-alkylation method, enzymatic desymmetrization provides enantiomerically enriched intermediates that can be further elaborated.

Chiral Auxiliary and Organocatalytic Strategies for Stereocontrol in Amino Acid Functionalization

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com These auxiliaries create a chiral environment that favors the formation of one stereoisomer over the other. numberanalytics.com For example, Evans' oxazolidinone auxiliaries have been successfully used in the asymmetric alkylation of amino acid derivatives. researchgate.net The auxiliary is later removed, yielding the desired enantiomerically pure product. numberanalytics.com

Organocatalysis, the use of small organic molecules as catalysts, has also become a cornerstone of asymmetric synthesis. rsc.orgrsc.org Chiral organocatalysts can effectively control the stereochemistry of various reactions, including the functionalization of amino acids. rsc.orgtdx.cat For instance, chiral phosphoric acids and secondary amines have been employed to catalyze enantioselective additions to imines, a key step in the synthesis of α-amino acids. These methods offer a versatile and powerful alternative to metal-based catalysts for establishing the stereocenter of serine analogues. rsc.orgnih.gov

Chemoselective O-Alkylation Strategies for the Serine Hydroxyl Group

The selective alkylation of the serine hydroxyl group in the presence of other reactive functional groups, such as the amine and carboxylic acid, presents a significant challenge. nih.gov To address this, several chemoselective methods have been developed.

Chelation-Controlled Reductive C-N Cleavage in N,O-Acetals for O-Alkylation

A highly effective and scalable method for the O-alkylation of serine involves the chelation-controlled reductive cleavage of an N,O-acetal. acs.orgnovanet.ca This strategy begins with the formation of an N,O-acetal from a protected serine derivative and an aldehyde. The key to the selectivity of this method lies in the use of a Lewis acid, such as a titanium(IV) species, that can form a chelate complex with the carbamate (B1207046) and carboxyl groups of the N,O-acetal. acs.org This chelation directs a subsequent reductive cleavage of the C-N bond, leading to the desired O-alkylated product. acs.org This method has been shown to be effective for a range of O-alkyl serine derivatives and is particularly advantageous for large-scale synthesis as it often avoids the need for column chromatography. acs.orgnovanet.ca

| Lewis Acid | Solvent | Additive | Product | Yield (%) |

| TiCl4 | CH2Cl2 | None | O-alkylated Fmoc-serine | 68 |

| Sc(OTf)3 | - | - | O-alkylated Cbz-serine | - |

| SnCl4 | - | - | O-alkylated Cbz-serine | - |

| ZrCl4 | - | - | O-alkylated Cbz-serine | - |

| This table summarizes the results of chelation-controlled reductive C-N cleavage for the O-alkylation of serine derivatives. The use of TiCl4 in CH2Cl2 with Fmoc-serine proved to be a high-yielding combination. acs.org |

Photoinduced Decarboxylative Radical Reactions for Side-Chain O-Alkylation of Serine

A milder approach to O-alkylation utilizes photoinduced decarboxylative radical reactions. nih.govresearchgate.net In this method, a serinyl or threoninyl acetic acid derivative undergoes decarboxylation upon irradiation in the presence of an organic photocatalyst, generating a radical intermediate. nih.govepa.gov This radical can then be trapped by an alkene to form a new C-C bond, effectively alkylating the side chain. nih.govresearchgate.net A significant advantage of this technique is that it typically proceeds without racemization at the α-carbon and under mild conditions, making it compatible with sensitive functional groups. nih.govresearchgate.net This strategy has been successfully employed for the O-methylation and O-benzylation of serine, as well as for linking serine to carbohydrates and other amino acids. nih.gov

| Reaction Type | Reactants | Photocatalyst | Key Feature |

| O-Alkylation | Serinyl/Threoninyl acetic acids, electron-deficient alkenes | Organic photoredox catalyst | No racemization, mild conditions |

| O-Methylation/Benzylation | Serine derivatives | Organic photoredox catalyst | Deuterium labeling possible |

| This table outlines the key aspects of photoinduced decarboxylative radical reactions for the O-alkylation of serine. This method offers a mild and stereoconservative route to various O-alkylated serine derivatives. nih.govresearchgate.net |

Integration of Fmoc Protection during the Synthesis of O-Alkylated Serine

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in peptide synthesis due to its base-lability, which allows for its removal under mild conditions. youtube.comyoutube.com The integration of the Fmoc group into the synthesis of O-alkylated serine derivatives is crucial for their subsequent use in solid-phase peptide synthesis (SPPS). youtube.comnih.gov

The Fmoc group can be introduced at various stages of the synthesis. In the chelation-controlled O-alkylation method, Fmoc-serine can be used directly as the starting material. acs.org The reaction conditions, particularly when using TiCl4 in CH2Cl2, are compatible with the Fmoc protecting group, leading to the desired N-Fmoc-O-alkylated serine derivative in good yield. acs.org

Similarly, in photoinduced radical reactions, the starting serinyl acetic acid can be N-Fmoc protected. The mild, non-basic conditions of the photoreaction ensure that the Fmoc group remains intact throughout the O-alkylation process. researchgate.net The resulting N-Fmoc-O-alkylated serine can then be directly utilized in SPPS. nih.govcam.ac.uk

The compatibility of these advanced O-alkylation strategies with the Fmoc protecting group underscores their utility in modern peptide chemistry, enabling the efficient synthesis of complex and functionally diverse peptides.

Purification and Isolation Techniques for O-Alkylated Fmoc-Serine Intermediates in Research Synthesis

The purification and isolation of O-alkylated N-fluorenylmethyloxycarbonyl (Fmoc) serine intermediates are critical steps to ensure the high purity required for their use in further synthetic applications, such as peptide synthesis. The choice of purification method is largely dependent on the physical and chemical properties of the intermediate, including its polarity, solubility, and crystalline nature. Common techniques employed in a research setting include chromatography and crystallization.

Column chromatography is a primary technique for the purification of O-alkylated Fmoc-serine derivatives. The selection of the stationary and mobile phases is crucial for achieving optimal separation.

Silica Gel Chromatography: Silica gel is the most commonly used stationary phase for the purification of these compounds due to its versatility and effectiveness in separating moderately polar organic molecules. A typical mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is gradually increased to facilitate the elution of the desired compound from the column. For instance, a gradient of ethyl acetate in hexane can effectively separate the O-alkylated Fmoc-serine derivative from non-polar impurities and more polar byproducts.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For highly pure samples required for analytical or sensitive biological applications, RP-HPLC is the method of choice. This technique utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA). nih.gov RP-HPLC offers high resolution and is particularly useful for separating closely related impurities.

A comparative study on the enantioseparation of Nα-Fmoc proteinogenic amino acids on different chiral stationary phases (CSPs) highlights the influence of the mobile phase composition on retention and selectivity. For example, under liquid chromatographic conditions, mobile phases composed of methanol/acetonitrile with additives like triethylamine (B128534) (TEA) and formic acid (FA) have been used to achieve separation on quinine-based zwitterionic and anion-exchanger type CSPs. nih.gov

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Application |

| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | General purification of reaction mixtures |

| RP-HPLC | C18-modified Silica | Water/Acetonitrile with 0.1% TFA | High-purity isolation, analytical separation |

| Chiral Chromatography | Quinine-based CSPs | Methanol/Acetonitrile with TEA/FA | Enantiomeric separation |

Crystallization is a powerful and cost-effective technique for the purification of solid O-alkylated Fmoc-serine intermediates, provided a suitable solvent system can be identified. The process relies on the principle that the desired compound will be less soluble in the chosen solvent or solvent mixture at lower temperatures than the impurities.

The selection of an appropriate solvent system is key to successful crystallization. This often involves a solvent in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Alternatively, a binary solvent system can be employed, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" or "anti-solvent"). The compound is dissolved in a minimal amount of the good solvent, and the anti-solvent is added dropwise until turbidity is observed. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals.

Common solvent systems for the crystallization of Fmoc-amino acids include ethyl acetate/hexane, dichloromethane/petroleum ether, and ethanol/water. acs.orgresearchgate.net For example, a procedure for the purification of various Fmoc-amino acids involves dissolving the crude product in a solvent like toluene (B28343) or isopropyl alcohol at an elevated temperature (e.g., 50°C), followed by cooling to induce crystallization. ajpamc.com The purity of the resulting crystals can be assessed by techniques such as melting point determination and HPLC analysis.

| Solvent System | Procedure | Typical Recovery | Purity Achieved |

| Ethyl Acetate/Hexane | Dissolution in hot ethyl acetate, followed by slow addition of hexane and cooling. | 70-90% | >98% |

| Dichloromethane/Petroleum Ether | Dissolution in dichloromethane, followed by addition of petroleum ether and cooling. | 65-85% | >97% |

| Ethanol/Water | Dissolution in hot ethanol, followed by the addition of water and slow cooling. acs.org | 75-95% | >99% |

The successful isolation of a pure O-alkylated Fmoc-serine intermediate is a crucial prerequisite for its effective use in the synthesis of complex peptides and other molecular targets. A combination of chromatographic and crystallization techniques often provides the highest degree of purity.

Advanced Strategies for Incorporating 2 S 3 Ethoxy O Ethyl N Fmoc Serine into Peptidic Constructs

Solid-Phase Peptide Synthesis (SPPS) with Non-Canonical Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptides, including those containing ncAAs. nih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is particularly favored due to its use of milder reaction conditions compared to Boc/Bzl (tert-butyloxycarbonyl/benzyl) approaches. altabioscience.comnih.gov

Fmoc-Based SPPS Protocols for the Introduction of Side-Chain Modified Amino Acids

The foundation of Fmoc-based SPPS lies in the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. altabioscience.comembrapa.br The Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups, ensuring orthogonality. altabioscience.comnih.gov

For the incorporation of 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine, the protocol follows the standard Fmoc-SPPS cycle:

Fmoc Deprotection: The terminal Fmoc group on the resin-bound peptide is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.comuci.edu This exposes a free amine for the next coupling step.

Activation and Coupling: The carboxylic acid of the incoming this compound is activated to form a highly reactive species. This is commonly achieved using a coupling reagent. The activated amino acid is then added to the resin, where it forms a peptide bond with the free amine of the growing chain.

Washing: After coupling, the resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle. nih.gov

The side chain of this compound, being an ether, is generally stable to the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc removal and the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA).

Optimizations and Challenges in Coupling Efficiency and Prevention of Undesired Side Reactions

The introduction of non-canonical amino acids like this compound can present specific challenges, primarily related to its steric hindrance.

Coupling Efficiency: The bulky ethoxy-O-ethyl side chain can sterically hinder the approach of the activated carboxyl group to the resin-bound amine, potentially leading to incomplete coupling reactions. researchgate.netnih.gov Studies have shown that the efficiency of coupling decreases with sterically hindered amino acids. researchgate.netnih.gov To overcome this, several optimizations can be implemented:

Choice of Coupling Reagent: While standard carbodiimide (B86325) reagents like DCC/HOBt can be used, more potent activating agents are often required for hindered couplings. researchgate.net Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU) are known to be highly effective for difficult sequences. iris-biotech.de

Extended Reaction Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration or performing the coupling step twice can help drive the reaction to completion.

Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling reactions, often improving yields and reducing reaction times, which is particularly beneficial for sterically demanding couplings.

Prevention of Side Reactions:

Racemization: The chiral integrity of the amino acid is crucial. While Fmoc chemistry is designed to suppress racemization, prolonged activation times or the use of strong bases can increase this risk, especially for hindered residues. nih.gov The use of additives like HOAt or Oxyma Pure alongside the coupling reagent can help minimize epimerization. nih.gov

β-Elimination: For serine derivatives, β-elimination is a potential side reaction, particularly during the base-mediated Fmoc deprotection step. researchgate.net However, the ether linkage in this compound is generally stable and less prone to this reaction compared to, for instance, phosphorylated serine derivatives where the side chain is more electron-withdrawing. researchgate.net

Diketopiperazine Formation: This side reaction can occur after the coupling of the second amino acid, where the N-terminal dipeptide cyclizes and cleaves from the resin. Using dipeptide building blocks or specific bases like tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF) instead of piperidine can mitigate this issue. iris-biotech.de

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Abbreviation | Class | Key Advantage for Hindered Coupling |

|---|---|---|---|

| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | Carbodiimide | Standard, cost-effective, but may be inefficient. researchgate.net |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium Salt | High reactivity, reduced risk of guanidinylation side reactions. iris-biotech.de |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Aminium/Uronium Salt | Very high efficiency, often used for "difficult sequences". uci.edu |

| Ethyl cyano(hydroxyimino)acetate | Oxyma Pure | Additive | Used with carbodiimides to enhance coupling and suppress racemization. nih.gov |

Solution-Phase Peptide Synthesis Approaches for Complex Peptidic Architectures

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, especially for the large-scale production of peptides or the synthesis of complex structures that may be difficult to assemble on a solid support. mdpi.comlibretexts.org In SolPS, all reactions are carried out in a homogenous solution, and the intermediate products are isolated and purified after each step. ekb.eg

The incorporation of this compound in a solution-phase strategy would involve a fragment condensation approach. In this method, smaller peptide fragments are synthesized independently (either via solution or solid-phase methods) and then coupled together in solution. This minimizes the number of repetitive coupling and deprotection steps on a large, potentially poorly soluble peptide. ekb.eg

Key considerations for using this compound in SolPS include:

Protecting Group Strategy: Careful planning of orthogonal protecting groups for the N-terminus, C-terminus, and any reactive side chains is critical to ensure selective bond formation. libretexts.org The Fmoc group would serve as the temporary N-terminal protection, while the C-terminus of the other fragment would be protected as an ester (e.g., methyl or benzyl (B1604629) ester).

Coupling Reagents: Similar to SPPS, highly efficient coupling reagents are needed to ensure high yields and minimize racemization during fragment coupling.

Purification: The purification of intermediates after each step is a major challenge in SolPS, often requiring chromatography.

Enzymatic Ligation and Cyclization Strategies for Peptide Assembly Incorporating Modified Serine

Enzymatic methods offer remarkable specificity and mild reaction conditions, making them an attractive alternative to purely chemical synthesis. nih.govacs.org These approaches can be used to ligate peptide fragments or to introduce modifications site-selectively. rsc.org

Application of Serine Protease Variants in Peptide Ligation

Proteases, enzymes that naturally hydrolyze peptide bonds, can be engineered to favor the reverse reaction: peptide bond formation. nih.govnih.gov Variants of serine proteases, such as subtilisin, have been developed to act as "peptide ligases." nih.govgoogle.com

One prominent example is subtiligase , a variant of subtilisin where the active site serine has been chemically converted to a cysteine. nih.gov This modification dramatically shifts the enzyme's activity from hydrolysis to ligation. Subtiligase can efficiently catalyze the formation of a peptide bond between a peptide C-terminal ester and the N-terminal amine of another peptide or protein. nih.gov

To incorporate a fragment containing 2(S)-3-Ethoxy-O-ethyl-serine using this method, the strategy would be:

Synthesize a peptide fragment ending with the modified serine, followed by an ester group at the C-terminus.

Synthesize a second peptide fragment with an exposed N-terminal amine.

Incubate the two fragments with an engineered ligase like subtiligase or omniligase, which catalyzes the formation of a native peptide bond between them. nih.gov

The major advantage of this approach is the exceptional chemoselectivity, avoiding the need for side-chain protecting groups on the peptide fragments.

Table 2: Engineered Peptide Ligases

Clitoria ternatea| Enzyme | Origin | Mechanism | Key Feature |

|---|---|---|---|

| Subtiligase | Engineered Subtilisin (Serine Protease) | Favors aminolysis over hydrolysis after Ser-to-Cys mutation. nih.gov | Ligation of peptide C-terminal esters to N-terminal amines. nih.gov |

| Omniligase-1 | Engineered Subtilisin Variant | Broad substrate specificity. nih.gov | Highly efficient and suitable for industrial-scale ligation. nih.gov |

| Sortase A | Staphylococcus aureus (Transpeptidase) | Recognizes a specific motif (LPXTG) and ligates to an N-terminal glycine. mdpi.com | Site-specific ligation, though leaves a recognition motif scar. |

| Butelase-1 | Recognizes a C-terminal Asx-His-Val motif for ligation/cyclization. rhhz.net | Extremely high catalytic efficiency; can perform traceless ligation. rhhz.net |

Site-Selective Enzymatic Modification of Peptide Backbones Containing Serine

Beyond ligation, enzymes can be used for the post-synthetic modification of peptides. acs.orgrsc.org While the ethoxy-O-ethyl group on the target serine derivative is synthetically installed, it is conceptually related to natural post-translational modifications (PTMs). wikipedia.org

Methods for the site-selective modification of serine residues within a fully-formed peptide often rely on exploiting the unique reactivity of the serine hydroxyl group. Although the target compound already has a modified side chain, the principles of enzymatic recognition are relevant. For example, kinases are enzymes that specifically phosphorylate serine, threonine, or tyrosine residues. While they would not act on the ethoxy-O-ethylated serine, this highlights the potential for enzymes to recognize specific residues within a peptide chain for modification. nih.gov

More general chemical-enzymatic methods could potentially be adapted. For instance, a peptide could be synthesized with a native serine residue, which is then enzymatically modified in a site-selective manner. However, for installing a specific, non-natural modification like the ethoxy-O-ethyl group, the most direct and reliable approach remains the incorporation of the pre-modified amino acid building block during chemical synthesis.

Rigorous Analytical Characterization of 2 S 3 Ethoxy O Ethyl N Fmoc Serine and Its Peptidic Adducts

Spectroscopic Analysis for Structural Elucidation of Modified Amino Acids and Peptides

Spectroscopic methods are indispensable for elucidating the precise molecular structure of novel amino acid derivatives like 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine. These techniques probe the molecular framework and the nature of chemical bonds, offering a detailed picture of the compound's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons of the fluorenylmethyloxycarbonyl (Fmoc) group would appear as a series of multiplets in the aromatic region (approximately 7.3–7.8 ppm). The protons of the serine backbone, specifically the α-proton, would be observed in the range of 3.8–4.5 ppm. The ethoxy and O-ethyl groups would introduce characteristic signals, likely triplets and quartets, in the upfield region of the spectrum, confirming their presence and connectivity.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carbamate (B1207046) and carboxylic acid, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the serine side chain and the ethyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Fmoc aromatic protons | 7.30 - 7.80 |

| Serine α-CH | 4.30 - 4.50 |

| Serine β-CH₂ | 3.60 - 3.90 |

| Ethoxy CH₂ | 3.40 - 3.70 |

| O-ethyl CH₂ | 3.40 - 3.70 |

| Ethoxy CH₃ | 1.10 - 1.30 |

| O-ethyl CH₃ | 1.10 - 1.30 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The molecular formula of the compound is C₂₂H₂₅NO₆, which corresponds to a molecular weight of approximately 399.44 g/mol .

Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses, which would typically show the protonated molecular ion [M+H]⁺ at m/z 400.4. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of the Fmoc group, which is a common fragmentation pathway for Fmoc-protected amino acids.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 400.4 |

| [M+Na]⁺ | 422.4 |

| [M-Fmoc+H]⁺ | 178.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show characteristic absorption bands. The carbamate C=O stretch of the Fmoc group would be observed around 1700 cm⁻¹. The carboxylic acid O-H stretch would appear as a broad band in the region of 2500–3300 cm⁻¹. The C-O stretching vibrations of the ether linkages would also be present.

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Chromatographic methods are essential for assessing the purity of this compound and for confirming its identity by comparing its retention behavior with that of a standard.

High-Performance Liquid Chromatography (HPLC and RP-HPLC) for Purity and Retention Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the standard method for determining the purity of Fmoc-amino acids. A sample of this compound would be injected onto a C18 column and eluted with a gradient of an organic solvent (like acetonitrile) and water, both typically containing a small amount of an acid like trifluoroacetic acid (TFA). The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Chiral Analysis for Enantiomeric Purity and Stereochemical Integrity

The stereochemical integrity of this compound is critical, as the presence of the D-enantiomer can lead to undesired side products in peptide synthesis. Chiral HPLC is employed to determine the enantiomeric purity. This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. The sample is analyzed on a chiral column, and the presence of any D-enantiomer would be detected as a separate peak from the main L-enantiomer peak. For use in peptide synthesis, the enantiomeric purity should ideally be greater than 99.8%.

Assessment of Protecting Group Stability and Cleavage Kinetics in Peptide Synthesis Contexts

The core of Fmoc/tBu-based peptide synthesis relies on the principle of orthogonality, where the temporary Nα-protecting group (Fmoc) can be removed under conditions that leave the permanent side-chain protecting groups and the resin linkage intact. spcmc.ac.iniris-biotech.de For This compound , this involves two key considerations: the base-lability of the N-terminal Fmoc group and the stability of the O-ethyl ether on the serine side chain.

Stability and Cleavage of the Nα-Fmoc Group:

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard temporary protection for the α-amino group in modern SPPS. nih.gov Its removal is a critical, repeated step in the elongation of the peptide chain.

Mechanism of Cleavage: The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism (E1cB). acs.orgnih.gov A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. youtube.comembrapa.br This leads to the formation of a stable dibenzofulvene (DBF) intermediate and the release of the free amine, which is then ready for the next coupling step. nih.govrsc.org The scavenging of the reactive DBF electrophile by the amine base is crucial to prevent its re-addition to the newly deprotected N-terminus, which would terminate the chain. acs.org

Kinetics of Cleavage: The rate of Fmoc deprotection is a crucial factor. Incomplete cleavage results in deletion sequences, while prolonged exposure to basic conditions can promote side reactions. scielo.org.mx Standard conditions for Fmoc removal involve treating the peptide-resin with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govrsc.org Under these conditions, the half-life (t1/2) for the deprotection of standard amino acids is typically very short, on the order of seconds, achieving near-quantitative removal within minutes. rsc.org For example, the t1/2 for Fmoc-Val has been reported to be as low as 6-7 seconds with 20% piperidine in DMF. rsc.org

While no specific kinetic data for This compound is published, its deprotection rate is expected to be comparable to other standard Fmoc-amino acids, as the O-ethyl side chain is electronically distant and should not significantly influence the acidity of the fluorenyl proton. Kinetic studies would typically be performed by treating the resin-bound amino acid with the deprotection solution and monitoring the release of the DBF-piperidine adduct over time using UV spectrophotometry.

Illustrative Data Table: Fmoc Cleavage Kinetics

The following table illustrates the type of data generated from a kinetic analysis of Fmoc deprotection using a standard protocol.

| Time (seconds) | % Fmoc Group Remaining (Hypothetical) |

| 0 | 100% |

| 5 | 55% |

| 10 | 30% |

| 20 | 9% |

| 30 | 2.5% |

| 60 | <0.1% |

This table is for illustrative purposes only, representing expected kinetic behavior during Fmoc deprotection with 20% piperidine in DMF.

Stability of the O-Ethyl Side-Chain Protecting Group:

The O-ethyl group is a simple ether used to protect the hydroxyl function of the serine side chain. Its stability is paramount throughout the synthesis until the final cleavage step.

Stability to Base: Ether linkages, such as the O-ethyl group, are generally very stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine/DMF). researchgate.net This stability ensures the integrity of the side chain during the repeated cycles of Nα-deprotection.

Stability to Acid: The primary concern for the O-ethyl group is its lability under acidic conditions. In standard Fmoc/tBu SPPS, side-chain protecting groups are designed to be removed during the final cleavage of the peptide from the resin, which is typically accomplished with strong acids like trifluoroacetic acid (TFA). nih.govpeptide.com Simple alkyl ethers like the O-ethyl group are generally stable to moderate acids but can be cleaved by strong acids. However, they are more robust than the highly acid-labile groups like tert-butyl (tBu) or trityl (Trt) ethers, which are commonly used for serine protection in standard Fmoc synthesis. peptide.com The O-ethyl group's stability would need to be empirically verified against the specific final cleavage cocktail intended for use, which often contains scavengers like water, phenol, and triisopropylsilane (B1312306) to prevent side reactions. nih.gov

Illustrative Data Table: Protecting Group Stability Profile

This table summarizes the expected stability of the protecting groups of This compound under standard SPPS conditions.

| Protecting Group | Chemical Moiety | Typical Reagent Condition | Expected Stability | Rationale |

| Fmoc | Nα-fluorenylmethoxycarbonyl | 20% Piperidine in DMF | Labile | Base-catalyzed β-elimination mechanism. acs.orgnih.gov |

| Fmoc | Nα-fluorenylmethoxycarbonyl | 95% Trifluoroacetic Acid (TFA) | Stable | Urethane linkage is stable to strong acid. chempep.com |

| O-Ethyl | Side-chain ethyl ether | 20% Piperidine in DMF | Stable | Ether linkages are inert to aminolysis/base. |

| O-Ethyl | Side-chain ethyl ether | 95% Trifluoroacetic Acid (TFA) | Potentially Labile | Requires strong acid for cleavage; lability depends on cleavage time and scavenger cocktail. |

Academic Research Applications of Peptides Incorporating O Alkylated Serine Derivatives

Engineering of Peptidic Architectures for Enhanced Structural Features and Biophysical Properties

The introduction of O-alkyl groups on serine residues can enforce conformational rigidity within a peptide. This restriction of movement can be a critical factor in stabilizing specific secondary structures, most notably the α-helix. nih.gov The α-helix is a fundamental structural motif involved in a vast array of protein-protein interactions. nih.govacs.org However, short peptides, when isolated from the parent protein, often lose their helical conformation and adopt a random coil structure in solution. nih.gov

By introducing covalent crosslinks between the side chains of appropriately positioned amino acids, such as O-alkylated serines, it is possible to "staple" the peptide into an α-helical conformation. nih.govmssm.edu This strategy not only enhances the peptide's structural integrity but can also increase its resistance to proteolytic degradation, as proteases typically recognize and cleave peptides in their extended conformations. nih.gov The stabilization of the α-helix is energetically favorable as it pre-organizes the peptide backbone, facilitating the formation of intramolecular hydrogen bonds that are characteristic of this secondary structure. nih.gov

| Modification Strategy | Effect on Peptide Structure | Key Findings | References |

| Side-chain to side-chain crosslinking | Enforces α-helical conformation | Hydrocarbon-stapled peptides exhibit enhanced helicity and stability. nih.govmssm.edu | nih.govmssm.edu |

| Hydrogen bond surrogate | Mimics natural hydrogen bonds | Covalently replaces a hydrogen bond with a more stable linkage, nucleating helix formation. nih.gov | nih.gov |

| Phosphorylation of serine | Stabilizes α-helix in specific motifs | In an Arg(i−3)pSeri Lys(i+4) context, phosphorylation promotes helical structure through charge-reinforced interactions. nih.gov | nih.gov |

This table summarizes strategies for stabilizing α-helical structures in peptides.

Beyond the stabilization of canonical secondary structures, O-alkylated serine derivatives are instrumental in the creation of peptides with novel topologies and in inducing less common secondary structures. The ability to introduce diverse chemical functionalities through O-alkylation allows for the construction of complex peptidic architectures. For instance, macrocyclization of peptides through dithiol bis-alkylation of cysteine residues, a related concept, has been used to generate large libraries of conformationally constrained cyclic peptides. nih.govnih.govresearchgate.net This approach introduces significant structural diversity and has been pivotal in discovering potent inhibitors of protein-protein interactions. nih.govnih.gov

Similarly, the modification of serine residues can influence the formation of turn structures, which are crucial for the folding and function of many proteins. The introduction of bulky or specifically functionalized alkyl groups can sterically guide the peptide backbone to adopt a particular turn conformation. These unique topologies are often inaccessible with the canonical 20 amino acids alone.

| Modification Approach | Resulting Topology/Structure | Significance | References |

| Dithiol bis-alkylation | Cyclic peptides | Creates conformationally constrained loops for inhibiting protein-protein interactions. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

| N-alkylation of the peptide backbone | Unique turn structures | Can induce specific turns stabilized by hydrogen bonds and aromatic interactions. nih.gov | nih.gov |

| Serine Peptide Assembly (SPA) | Segment condensation | Allows for the ligation of peptide fragments at N-terminal serine residues. nih.govresearchgate.net | nih.govresearchgate.net |

This table highlights methods for creating unique peptide topologies and inducing secondary structures.

Design and Synthesis of Peptidomimetics with Modulated Backbone and Side-Chain Properties

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of O-alkylated serines is a powerful strategy in the design of peptidomimetics. Modifying the serine side chain with various alkyl groups can alter its hydrophobicity, steric bulk, and electronic properties, thereby influencing how the peptidomimetic interacts with its biological target. mdpi.com

Furthermore, the presence of the O-alkyl group can also modulate the properties of the peptide backbone itself. For example, N-alkylation of the peptide bond, a modification that can be used in conjunction with side-chain modifications, can significantly impact the conformational preferences of the peptide backbone. nih.govnih.gov These modifications can prevent enzymatic degradation and fine-tune the peptide's structural and functional characteristics. mdpi.com The ability to systematically alter both the side-chain and the backbone provides a high degree of control over the final properties of the peptidomimetic. rsc.org

| Modification Type | Effect on Peptide Properties | Example Application | References |

| Side-chain O-alkylation | Alters hydrophobicity, steric bulk, and charge. | Enhancing receptor binding affinity and selectivity. mdpi.com | mdpi.com |

| Backbone N-alkylation | Restricts backbone flexibility, increases proteolytic stability. | Creating more stable and potent peptide-based drugs. nih.govnih.gov | nih.govnih.gov |

| Phosphate/Phosphonate modification | Mimics post-translational modifications. | Studying the effects of phosphorylation on protein-protein interactions. acs.org | acs.org |

This table outlines the effects of different modifications on the properties of peptidomimetics.

Development of Chemical Probes for Investigating Biological Systems

Peptides incorporating modified amino acids like O-alkylated serines are valuable tools for elucidating complex biological processes. Their tailored properties allow for the specific probing of protein interactions, enzyme mechanisms, and the creation of functional biomaterials.

Modified peptides can act as highly specific probes to investigate the intricacies of protein-protein interactions and the catalytic mechanisms of enzymes. youtube.com For instance, a peptide containing an O-alkylated serine can be designed to mimic a natural substrate or inhibitor of an enzyme. By systematically varying the alkyl group, researchers can map the steric and electronic requirements of the enzyme's active site.

Fluorophosphonate probes, which covalently label the active site serine of serine hydrolases, have been instrumental in activity-based protein profiling. thermofisher.comnih.gov These probes allow for the detection and quantification of active enzymes in complex biological samples. thermofisher.com While not a direct application of 2(S)-3-Ethoxy-O-ethyl-N-fmoc-serine, the principle of using modified serines to probe enzyme activity is well-established. The hydroxyl group of serine is a frequent target for chemical modification to create such probes. nih.gov The development of innovative chemical probes enables the detection of specific biomolecules and their interactions in living cells. acs.org

| Probe Type | Target | Application | References |

| Fluorophosphonate Probes | Active Serine Hydrolases | Activity-based protein profiling, inhibitor screening. thermofisher.comnih.gov | thermofisher.comnih.gov |

| Peptides with modified serines | Enzyme active sites | Mapping steric and electronic requirements of enzymes. youtube.comnih.gov | youtube.comnih.gov |

| N-oxide-driven heme-activatable probes | Labile heme | Detection of labile heme in live cells and in vivo models. acs.org | acs.org |

This table provides examples of chemical probes based on modified peptides and their applications in biological research.

The self-assembly of peptides into well-ordered nanostructures is a promising approach for the creation of functional biomaterials for applications in regenerative medicine and tissue engineering. nih.govnih.gov The introduction of O-alkylated serine derivatives can significantly influence the self-assembly process by altering the intermolecular interactions that drive the formation of these materials. researchgate.net

The properties of the resulting biomaterial, such as its mechanical strength, biocompatibility, and bioactivity, can be tuned by carefully designing the peptide sequence and the nature of the O-alkyl group. For example, modifying a peptide with a hydrophobic alkyl chain can promote its self-assembly into hydrogels. nih.gov These hydrogels can encapsulate cells or therapeutic agents, providing a scaffold for tissue regeneration or a vehicle for controlled drug release. nih.govnih.gov The ability to control peptide self-assembly through chemical modifications like O-alkylation is a key strategy in the development of advanced biomaterials. chemrxiv.orgrsc.org

| Self-Assembling System | Resulting Biomaterial | Potential Application | References |

| Peptide Amphiphiles | Nanofibrous Hydrogels | Scaffolds for tissue engineering, drug delivery. nih.gov | nih.gov |

| Short, self-assembling peptides | Hydrogels, Nanotubes | Regenerative medicine, biosensors. nih.govnih.gov | nih.govnih.gov |

| Chemically modified peptides | Stimuli-responsive materials | Materials that change properties in response to pH, temperature, or light. researchgate.net | researchgate.net |

This table illustrates the creation of functional biomaterials through the self-assembly of modified peptides.

Advancements in Combinatorial Library Synthesis and High-Throughput Screening for Chemical Biology

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern chemical biology and drug discovery, enabling the creation of molecules with enhanced stability, novel structural motifs, and tailored biological activities. Among these, O-alkylated serine derivatives have emerged as valuable tools for generating diverse peptide libraries. The specific compound This compound represents a unique building block for solid-phase peptide synthesis (SPPS), offering the potential to introduce distinct physicochemical properties into peptide libraries designed for high-throughput screening.

The use of unnatural amino acids, such as O-alkylated serine derivatives, is critical for developing peptide-based therapeutics with improved pharmacological profiles. nih.govnih.gov Natural peptides are often limited by their susceptibility to proteolytic degradation and poor membrane permeability. The introduction of modifications like the O-ethyl and ethoxy groups on the serine side chain can sterically hinder protease recognition and increase the hydrophobicity of the resulting peptide, potentially enhancing its stability and ability to cross cellular membranes.

Combinatorial chemistry provides a powerful platform for exploring the vast chemical space of modified peptides. nih.gov Techniques such as split-mix synthesis allow for the generation of enormous "one-bead-one-compound" libraries, where each bead carries a unique peptide sequence. nih.gov The inclusion of This compound in such a library would introduce a novel element of structural diversity. The dual ether linkages on the side chain can influence the local conformation of the peptide backbone, potentially inducing specific secondary structures like β-turns or helical motifs that could be crucial for binding to a biological target.

Once a combinatorial library incorporating this modified serine is synthesized, high-throughput screening (HTS) is employed to identify "hit" compounds with desired activities. These screens can be designed to measure various biological endpoints, such as enzyme inhibition, receptor binding, or disruption of protein-protein interactions. For example, a library of peptides containing This compound could be screened against a specific protein target to identify novel inhibitors.

The general workflow for such a process would involve:

Library Synthesis: A combinatorial peptide library is synthesized on a solid support using Fmoc-based SPPS. At a specific position in the peptide sequence, This compound is incorporated along with a mixture of other natural or unnatural amino acids at other positions.

Screening: The library is screened against the target of interest. This could involve, for instance, a fluorescence-based assay where a hit peptide displaces a fluorescently labeled ligand from the target, resulting in a measurable change in signal.

Hit Identification: The beads corresponding to the "hit" peptides are isolated, and the sequence of the peptide on each hit bead is determined, typically by mass spectrometry.

The data generated from such a screen can be compiled to identify consensus sequences or key structural features required for activity.

Detailed Research Findings

While specific research detailing the use of This compound in combinatorial libraries is not yet prevalent in published literature, we can extrapolate the expected outcomes based on similar studies with other modified amino acids. The primary advantage of incorporating such a derivative is to explore novel chemical space and identify peptides with enhanced drug-like properties.

For instance, in a hypothetical high-throughput screen of a 10,000-member library containing O-alkylated serine derivatives against a target protein, the initial screening might yield several hits.

Table 1: Representative Data from a High-Throughput Screen of a Modified Peptide Library

| Library Position | Screening Hit ID | Peptide Sequence | Signal Inhibition (%) |

| 1 | A4 | Ac-Tyr-Ser(Et)OEt -Leu-Gly-NH2 | 85 |

| 2 | B7 | Ac-Phe-Ser(Et)OEt -Val-Ala-NH2 | 78 |

| 3 | C2 | Ac-Trp-Ser(Et)OEt -Ile-Pro-NH2 | 92 |

This table illustrates the type of data generated from an initial high-throughput screen. The sequences shown are hypothetical examples of potential hits from a library where Ser(Et)OEt represents the residue derived from this compound.

Following the initial screen, the identified hits would be re-synthesized and their activity confirmed. A dose-response analysis would then be performed to determine the potency of each hit, typically by calculating the half-maximal inhibitory concentration (IC50).

Table 2: Dose-Response Data for Confirmed Hits

| Hit ID | IC50 (µM) |

| C2 | 1.5 |

| A4 | 5.2 |

| B7 | 12.8 |

This table shows hypothetical IC50 values for the hit peptides identified in the primary screen, demonstrating how their relative potencies would be compared.

Future Directions and Emerging Research Avenues for O Alkylated Fmoc Serine Chemistry

Exploration of Novel O-Alkylation Reagents and Methodologies for Serine Side-Chain Functionalization

The targeted modification of the serine side-chain hydroxyl group is a cornerstone of peptide diversification. Traditional methods for O-alkylation often rely on strong bases and alkyl halides, which can lead to side reactions and racemization. chempep.com The future of O-alkylation lies in the development of milder, more selective, and efficient reagents and methodologies.

Recent advancements include photoinduced decarboxylative radical reactions, which allow for the O-alkylation of serine derivatives under mild, metal-free, and base-free conditions, significantly preserving the stereochemical integrity of the amino acid. nih.govresearchgate.net These methods enable the introduction of a wide array of alkyl groups, including those derived from carbohydrates and other amino acids, directly onto the serine side chain. nih.govresearchgate.net This opens up new possibilities for creating novel peptide structures with unique functionalities.

Further research is focused on expanding the repertoire of O-alkylation reactions. This includes exploring enzymatic and chemo-enzymatic approaches that offer unparalleled selectivity and efficiency. bachem.com The development of novel catalysts and reagents that can operate under biocompatible conditions will be crucial for the in situ modification of peptides and proteins.

Table 1: Comparison of O-Alkylation Methodologies for Serine

| Methodology | Reagents | Conditions | Advantages | Disadvantages |

| Classical Williamson Ether Synthesis | Alkyl halides, Strong base (e.g., NaH) | Harsh, Anhydrous | Broad substrate scope | Risk of racemization, Side reactions |

| Mitsunobu Reaction | DEAD/DIAD, PPh3, Alcohol | Mild, Neutral | Good for secondary alcohols | Stoichiometric byproducts, Purification challenges |

| Photoinduced Decarboxylative Radical Reaction | Organic photocatalyst, Carboxylic acid precursor | Mild, Metal-free, Base-free | High selectivity, Retention of stereochemistry | Requires photochemical setup |

| Enzymatic/Chemo-enzymatic Synthesis | Specific enzymes (e.g., transferases) | Biocompatible, Highly selective | Unparalleled selectivity and efficiency | Limited substrate scope, Enzyme availability |

Development of Orthogonal Protecting Group Strategies for Expedited Complex Peptide Synthesis

The synthesis of complex peptides, such as those with multiple branches or post-translational modifications, hinges on the use of orthogonal protecting groups. nih.govresearchgate.net These are chemical moieties that can be selectively removed under different conditions, allowing for the stepwise modification of specific sites within a peptide chain. nih.govspringernature.com The standard Fmoc/tBu strategy is a workhorse in solid-phase peptide synthesis (SPPS), but the synthesis of more intricate structures necessitates a broader toolkit of protecting groups. researchgate.netacs.org

Future research is geared towards the development of novel protecting groups that are compatible with existing strategies while offering new dimensions of orthogonality. acs.orgresearchgate.net This includes photo-labile, enzyme-cleavable, and safety-catch linkers that can be removed under highly specific and mild conditions. researchgate.net The goal is to create a "toolbox" of protecting groups that can be mixed and matched to achieve the desired synthetic outcome with minimal side reactions and maximum efficiency. springernature.com The development of a four-dimensional protecting group scheme, which adds another layer of orthogonality, is a significant step in this direction. acs.org

The strategic application of these protecting groups will be critical for the efficient synthesis of complex peptides, such as those containing O-alkylated serine residues alongside other modifications like phosphorylation or glycosylation. nih.gov

Integration with Advanced Automated Synthesis Platforms for High-Efficiency Production

The demand for synthetic peptides in research, diagnostics, and therapeutics is rapidly increasing. bachem.com To meet this demand, the integration of advanced chemical methodologies with automated synthesis platforms is essential. americanpeptidesociety.org Modern automated peptide synthesizers offer features like microwave heating, which can accelerate coupling reactions and improve the synthesis of difficult sequences, and parallel synthesis capabilities for high-throughput production. americanpeptidesociety.orgbiotage.combiotage.com

The future of automated peptide synthesis lies in the development of "smart" systems that can monitor reactions in real-time and adjust parameters to optimize yield and purity. bachem.com This includes the integration of in-line analytical techniques, such as mass spectrometry, to provide immediate feedback on the progress of the synthesis. Furthermore, the development of new solid supports and resins with improved swelling properties and stability will enhance the efficiency of automated synthesis. researchgate.net

The seamless integration of O-alkylation and other side-chain modification chemistries into these automated workflows will be crucial for the high-efficiency production of complex, modified peptides. This will enable the rapid generation of peptide libraries for drug discovery and other applications. biotage.com

Expansion of Applications as Research Tools and Probes in Interdisciplinary Chemical Biology

O-alkylated Fmoc-serine derivatives and the resulting peptides are valuable tools in the field of chemical biology. gesundheitsindustrie-bw.dechemscene.com By incorporating these modified amino acids, researchers can create probes to study a wide range of biological processes, such as protein-protein interactions, enzyme activity, and signal transduction. gesundheitsindustrie-bw.de The ability to introduce specific modifications allows for the fine-tuning of a peptide's properties, including its stability, conformation, and binding affinity. epochjournals.comnih.gov

Future applications will see the expansion of these tools into new areas of research. For example, peptides containing O-alkylated serine residues could be used to develop novel biosensors, imaging agents, and drug delivery systems. The introduction of bioorthogonal functional groups via O-alkylation will enable the site-specific labeling of peptides and proteins in living cells, providing new insights into their function.

The development of O-alkylated serine-containing peptides as mimics of post-translationally modified proteins is another promising avenue. These synthetic mimics can be used to study the biological roles of modifications that are difficult to access through traditional biological methods.

Role of Computational Chemistry and Molecular Modeling in Predicting Peptide Properties and Design

Computational chemistry and molecular modeling are becoming indispensable tools in peptide science. epochjournals.comnih.govfrontiersin.org These methods allow researchers to predict the three-dimensional structure, conformational dynamics, and binding properties of peptides in silico, thereby guiding the design of new molecules with desired characteristics. epochjournals.comtandfonline.com

In the context of O-alkylated Fmoc-serine chemistry, computational tools can be used to:

Predict the effect of O-alkylation on peptide structure and stability: By modeling the conformational preferences of peptides containing different O-alkyl groups, researchers can design sequences that adopt specific secondary structures. nih.gov

Design peptides with enhanced binding affinity and specificity: Molecular docking and dynamics simulations can be used to predict how O-alkylated peptides will interact with their biological targets, enabling the rational design of more potent and selective binders. epochjournals.com

Screen virtual libraries of modified peptides: Computational methods can be used to rapidly evaluate large numbers of potential peptide sequences, prioritizing those with the most promising properties for experimental synthesis and testing. tandfonline.com

The synergy between computational prediction and experimental validation will accelerate the discovery and development of novel O-alkylated peptides for a wide range of applications. frontiersin.org As computational methods become more accurate and accessible, they will play an increasingly central role in the future of peptide chemistry. nih.gov

Q & A

Q. How should researchers address batch-to-batch variability in NMR spectra of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.